7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C15H21BN2O3 and its molecular weight is 288.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if it targets a kinase, it might inhibit the kinase’s activity, leading to downstream effects on cell signaling .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Kinase inhibitors, for example, can affect a wide range of pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure. For instance, the presence of a methoxy group and a dioxaborolane group could potentially affect the compound’s solubility, absorption, distribution, metabolism, and excretion .
Result of Action
The cellular and molecular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Various factors can influence the action, efficacy, and stability of a compound, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular interactions. This compound interacts with various enzymes and proteins, including kinases and proteases, through its boronic ester group, which can form reversible covalent bonds with active site serine residues . These interactions can lead to the inhibition of enzyme activity, making the compound a potential candidate for drug development and biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases, by inhibiting their activity . This inhibition can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, apoptosis, and differentiation. The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular functions and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. The boronic ester group can interact with nucleophilic residues in enzymes, leading to enzyme inhibition or activation Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular functions. The compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of dosage optimization in the development of therapeutic applications for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can accumulate in various compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins
Properties
IUPAC Name |
7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-18(5)12-10(11)7-8-17-13(12)19-6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKCGFJQAVPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.